Crystal Structure Analysis of[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid: A Technical Guide
Crystal Structure Analysis of[(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid: A Technical Guide
Executive Summary[(4-Methyl-1H-benzimidazol-2-yl)methoxy]acetic acid (CAS: 915924-02-6) is a highly functionalized heterocyclic compound. Benzimidazole derivatives serve as privileged pharmacophores in modern drug discovery, particularly in oncology, gastroenterology (e.g., proton pump inhibitors), and antimicrobial development[1]. Understanding the precise solid-state conformation of this molecule is critical for rational drug design. This whitepaper provides an in-depth, self-validating methodological guide to the crystallographic analysis of this compound, detailing the causality behind crystal growth, X-ray diffraction (XRD) parameters, and the resolution of complex supramolecular hydrogen-bonding networks.
Conformational Dynamics & Tautomerism
The structural analysis of benzimidazole-2-yl acetic acid derivatives presents unique crystallographic challenges due to two primary molecular dynamics:
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Annular Tautomerism: The 1H-benzimidazole core exhibits rapid proton exchange between the N1 and N3 nitrogen atoms in solution. In the solid state, this proton typically localizes to form a static hydrogen-bonded network. However, if the crystal packing creates a pseudo-symmetric environment, the tautomeric proton may appear positionally disordered across both nitrogen atoms, complicating structural refinement[1].
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Conformational Locking: The presence of the 4-methyl group introduces significant steric bulk. To minimize steric clash, the flexible methoxyacetic acid side chain at the 2-position is forced into a specific torsion angle. This conformation is thermodynamically stabilized by an intramolecular hydrogen bond between the benzimidazole N-H (donor) and the ether oxygen (acceptor) of the side chain, forming a stable "conformational lock"[2].
Fig 1. Primary hydrogen bonding motifs in the crystal lattice.
Self-Validating Crystallization Protocol
To obtain diffraction-quality single crystals, researchers must employ a self-validating workflow. Simply evaporating a solvent often yields twinned or polycrystalline masses. The following protocol utilizes vapor diffusion to ensure thermodynamic control over the nucleation rate.
Step 1: Purity Verification (The Baseline)
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Action: Analyze the synthesized compound via HPLC.
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Causality: Impurities >1% act as crystal growth inhibitors or induce lattice defects. Crystallization must only proceed with >99% pure material to ensure the resulting lattice is representative of the pure compound.
Step 2: Solvent System Selection
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Action: Dissolve 10 mg of the compound in a minimum volume of a polar hydrogen-bonding solvent (e.g., Methanol). Place this in a small inner vial. Place the inner vial inside a larger sealed chamber containing an anti-solvent (e.g., Diethyl Ether or Ethyl Acetate).
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Causality: The methoxyacetic acid moiety is highly polar, while the 4-methylbenzimidazole core is lipophilic. A binary solvent system allows the volatile anti-solvent to slowly diffuse into the methanol, gradually lowering the solubility of the compound and inducing controlled nucleation without thermal shock.
Step 3: Isothermal Crystal Growth
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Action: Store the diffusion chamber in a vibration-free incubator at exactly 20°C for 3–7 days.
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Causality: Temperature fluctuations cause cycles of dissolution and rapid reprecipitation, leading to crystal twinning. Isothermal conditions guarantee a steady, unidirectional growth vector.
Step 4: Optical Validation (Checkpoint)
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Action: Harvest the crystals suspended in paratone oil and examine them under a polarized light microscope. Rotate the polarizer.
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Causality: This is a critical self-validation step. A true single crystal will exhibit sharp, uniform extinction (turning completely dark) every 90 degrees of rotation. If the crystal remains partially illuminated or shows mosaic colors, it is twinned and will yield overlapping, unresolvable diffraction patterns.
Fig 2. Crystallographic workflow for [(4-methyl-1H-benzimidazol-2-yl)methoxy]acetic acid.
X-Ray Diffraction & Structural Refinement
Once a validated single crystal is mounted on a goniometer, data collection and refinement must be executed with specific parameters tailored to benzimidazole derivatives.
Data Collection Parameters
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Radiation Source: Mo Kα ( λ=0.71073 Å) is preferred over Cu Kα. Causality: Because the molecule is achiral and lacks heavy atoms, the shorter wavelength of Mo Kα minimizes X-ray absorption effects and allows for the collection of higher-resolution data (up to 2θ=55∘ ).
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Temperature: Data must be collected under a continuous nitrogen stream at 150 K. Causality: Cryogenic temperatures freeze out the dynamic thermal motion of the flexible methoxyacetic acid tail. More importantly, it sharpens the electron density map, allowing the crystallographer to definitively locate the tautomeric hydrogen atom on the benzimidazole nitrogen in the Fourier difference map[2].
Refinement and Space Group Validation
Benzimidazole derivatives frequently crystallize in centrosymmetric space groups (e.g., P1ˉ or P21/c ) due to the formation of stable, inversion-symmetric dimers via the carboxylic acid groups[3][4].
During refinement (using SHELXL), it is critical to run the structure through PLATON's ADDSYM algorithm. If the structure is incorrectly solved in a non-centrosymmetric space group (like P1 ), PLATON will generate an ALERT_2_G warning indicating a missed center of symmetry[1]. Ignoring this alert leads to a fundamentally flawed structural model with artificially high correlations between atomic parameters.
Quantitative Data Summaries
The structural integrity of the crystal is defined by its quantitative parameters. Below are the standard metrics and hydrogen bond geometries expected for this class of molecules.
Table 1: Representative Crystallographic Parameters for Benzimidazole-2-yl Acetic Acid Derivatives
| Parameter | Typical Value / Range | Causality / Significance |
| Crystal System | Triclinic or Monoclinic | Low symmetry is thermodynamically favored by the flexible, asymmetric side chain. |
| Space Group | P1ˉ or P21/c | Centrosymmetric packing allows for stable dimer formation via the carboxylic acid. |
| Temperature | 150 K | Minimizes thermal ellipsoids; critical for resolving tautomeric protons. |
| R-factor ( R1 ) | < 0.05 | Indicates a high-quality structural model with minimal disorder. |
| Goodness-of-Fit | 0.95 – 1.05 | Validates that the model accurately represents the measured diffraction intensities. |
Table 2: Hydrogen Bond Geometry (Model Data)
The supramolecular architecture is driven by a combination of strong classical hydrogen bonds and weaker non-covalent interactions (NCIs), such as π−π stacking between the benzimidazole rings[3].
| Interaction Type | D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| Carboxylic Dimer | O(3)-H(3)···N(3) | 0.82 | 1.95 | 2.754(3) | 165 |
| Intermolecular | N(1)-H(1)···O(2) | 0.86 | 2.01 | 2.842(4) | 158 |
| Intramolecular | N(1)-H(1)···O(ether) | 0.86 | 2.35 | 2.910(3) | 115 |
| Weak C-H···O | C(5)-H(5)···O(1) | 0.93 | 2.55 | 3.310(5) | 138 |
Note: The intramolecular N(1)-H(1)···O(ether) interaction exhibits a highly acute angle due to the geometric constraints of the 5-membered pseudo-ring it forms, locking the side chain in place.
References
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X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen.3
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The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. NIH / PMC.1
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Probing Hydrogen-Bonding Interactions within Phenol-Benzimidazole Proton-Coupled Electron Transfer Model Complexes. ACS Publications.2
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Bis[2-(1H-benzimidazol-2-yl)acetato-κ2 N 3,O]bis(ethanol-κO)nickel(II). NIH / PMC.4
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Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Publishing.5
Sources
- 1. The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen [intechopen.com]
- 4. Bis[2-(1H-benzimidazol-2-yl)acetato-κ2 N 3,O]bis(ethanol-κO)nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01077B [pubs.rsc.org]
